(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide
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Overview
Description
(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by its unique structure, which includes a nitro group, an ethyl group, and a tosyl group attached to a benzo[d]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide typically involves a multi-step process:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the benzo[d]thiazole core using a mixture of concentrated nitric acid and sulfuric acid.
Ethylation: The ethyl group is added through an alkylation reaction, typically using ethyl iodide and a strong base such as sodium hydride.
Formation of the Ylidene Group: The ylidene group is formed by reacting the benzo[d]thiazole derivative with an appropriate aldehyde under basic conditions.
Tosylation: The final step involves the tosylation of the propanamide moiety using tosyl chloride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitrobenzo[d]thiazole derivatives.
Reduction: Formation of aminobenzo[d]thiazole derivatives.
Substitution: Formation of substituted benzo[d]thiazole derivatives with various functional groups.
Scientific Research Applications
(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial or cancer cells.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving benzo[d]thiazole derivatives.
Mechanism of Action
The mechanism of action of (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzo[d]thiazole core can interact with DNA or proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole: A core structure shared with (E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide.
Nitrobenzo[d]thiazole: Similar in structure but lacks the ethyl and tosyl groups.
Tosylpropanamide: Contains the tosyl and propanamide moieties but lacks the benzo[d]thiazole core.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-3-21-16-9-6-14(22(24)25)12-17(16)28-19(21)20-18(23)10-11-29(26,27)15-7-4-13(2)5-8-15/h4-9,12H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSRMMRFJFMLGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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